N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide
Description
N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antiproliferative, antileishmanial, and antimalarial effects .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRRCNJWRQYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves the cyclization of intermediate compounds under specific conditions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The reaction is carried out under reflux for a few hours, followed by purification through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antiproliferative effects on cancer cell lines.
Medicine: Investigated for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, its antileishmanial activity is attributed to its binding to the active site of the enzyme LmPTR1, resulting in inhibition of the parasite’s growth .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine impurity B: Known for its antihistamine properties.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrazole structure.
Uniqueness
N’-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide stands out due to its diverse pharmacological activities, particularly its potent antiproliferative and antileishmanial effects. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound for further research and development.
Biological Activity
N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a propylethanediamide substituent. Its molecular formula is , and it exhibits unique structural characteristics that influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-methylaniline. The process includes acylation and cyclization steps to form the thieno[3,4-c]pyrazole structure. Characterization is performed using techniques such as IR spectroscopy and NMR analysis to confirm the compound's structure and purity .
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation and apoptosis pathways. This suggests its utility in cancer therapy .
- Receptor Binding : It effectively binds to receptors that play critical roles in inflammatory responses, indicating potential applications in treating inflammatory diseases .
Therapeutic Potential
The compound's biological activities position it as a promising candidate for therapeutic applications:
- Anticancer Activity : Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models, supporting its use in treating inflammatory disorders .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamide | Fluorophenyl group | Anticancer properties |
| N-[2-(methylphenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamide | Methyl substitution | Anti-inflammatory effects |
| N-[2-(pyridin-4-yl)-thieno[3,4-c]pyrazol-3-yl]-benzamide | Pyridine ring | Antimicrobial activity |
This table highlights how variations in substituents can influence the biological activity of thieno[3,4-c]pyrazole derivatives.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay to evaluate cell viability after treatment at different concentrations. Results indicated a dose-dependent reduction in cell viability at concentrations as low as 10 μM .
In Vivo Studies
Animal model studies further corroborate the in vitro findings. Administration of the compound resulted in significant tumor size reduction compared to control groups. Histopathological analyses revealed decreased proliferation markers and increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
